molecular formula C10H16O B085640 2-Methyl-6-methyleneocta-2,7-dien-4-ol CAS No. 14434-41-4

2-Methyl-6-methyleneocta-2,7-dien-4-ol

Cat. No.: B085640
CAS No.: 14434-41-4
M. Wt: 152.23 g/mol
InChI Key: NHMKYUHMPXBMFI-UHFFFAOYSA-N
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Description

2-Methyl-6-methyleneocta-2,7-dien-4-ol is an organic compound with the molecular formula C10H16O. It is also known by its IUPAC name, 2-methyl-6-methylene-2,7-octadien-4-ol. This compound is characterized by its unique structure, which includes a methylene group and a hydroxyl group attached to an octadiene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol can be achieved through several methods. One common approach involves the oxidation of myrcene to form myrcene epoxide, which is then converted to the desired compound using organoselenium reagents . The reaction conditions typically involve the use of ethanol as a solvent and the application of specific temperatures and pressures to facilitate the conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes followed by purification steps to ensure high purity. The compound is usually stored in dark, sealed containers at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-methyleneocta-2,7-dien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-Methyl-6-methyleneocta-2,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its methylene group can participate in electrophilic and nucleophilic reactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-methyleneocta-2,7-dien-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-methylideneocta-2,7-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKYUHMPXBMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865781
Record name (+/-)-Ipsdienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14434-41-4, 54809-53-9
Record name 2-Methyl-6-methylene-2,7-octadien-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14434-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-methyleneocta-2,7-dien-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054809539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Ipsdienol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-methyleneocta-2,7-dien-4-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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